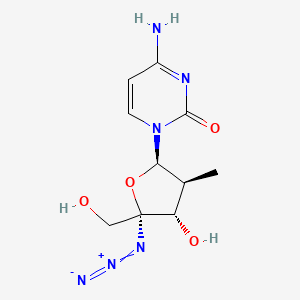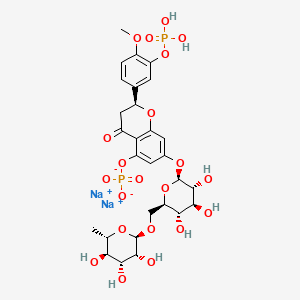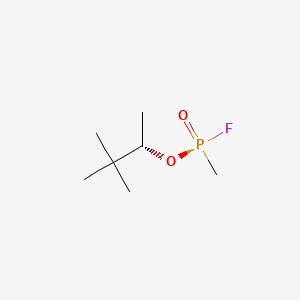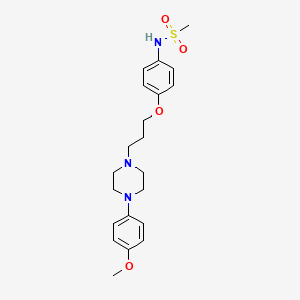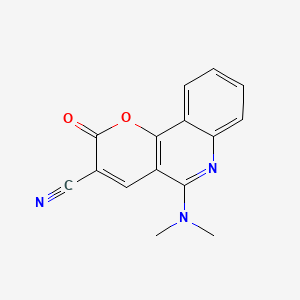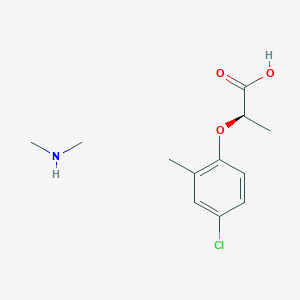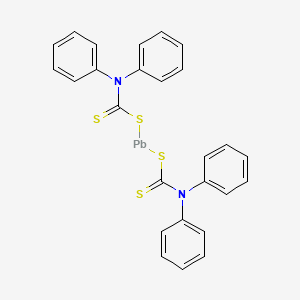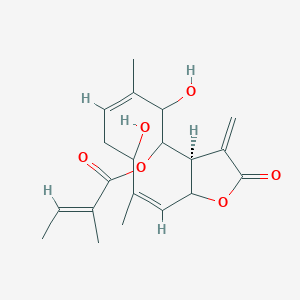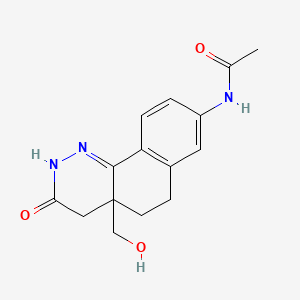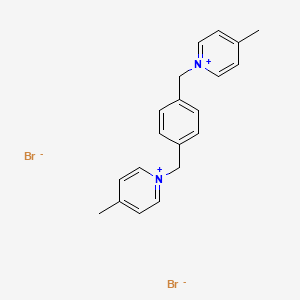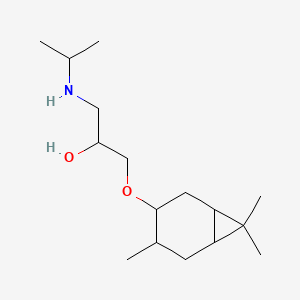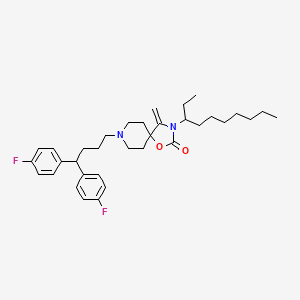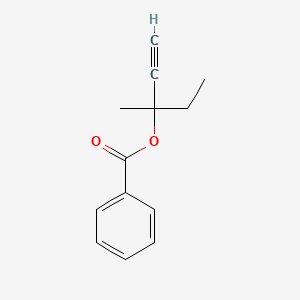![molecular formula C18H26ClNO4S B12746741 2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol CAS No. 87298-93-9](/img/structure/B12746741.png)
2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)sulfanylacetic acid and 2-(1-oxa-4-azaspiro[45]decan-4-yl)ethanol are two distinct chemical compounds
準備方法
Synthetic Routes and Reaction Conditions
-
2-(4-Chlorophenyl)sulfanylacetic acid
- This compound can be synthesized through the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
- Another method involves the reaction of 4-chlorobenzenethiol with bromoacetic acid in the presence of a base .
-
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
- The synthesis of this compound involves the reaction of 1,4-dioxaspiro[4.5]decane with ethanolamine under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid to promote the formation of the spiro compound .
Industrial Production Methods
- Industrial production methods for these compounds often involve large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
-
2-(4-Chlorophenyl)sulfanylacetic acid
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
-
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo substitution reactions at the nitrogen atom to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide, acids such as sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituent introduced
科学的研究の応用
Chemistry
2-(4-Chlorophenyl)sulfanylacetic acid: is used as an intermediate in the synthesis of various organic compounds.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is used in the synthesis of spiro compounds, which are of interest in medicinal chemistry due to their unique structural properties.
Biology and Medicine
2-(4-Chlorophenyl)sulfanylacetic acid:
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is being studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry
- Both compounds are used in the production of various industrial chemicals and materials. They are valued for their reactivity and versatility in chemical synthesis .
作用機序
類似化合物との比較
-
Similar Compounds
2-(4-Chlorophenyl)thioacetic acid: Similar in structure to 2-(4-Chlorophenyl)sulfanylacetic acid, but with different reactivity and applications.
1,4-Dioxaspiro[4.5]decane: Similar to 2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol, but lacks the ethanolamine moiety.
-
Uniqueness
2-(4-Chlorophenyl)sulfanylacetic acid: Unique due to its specific reactivity with sulfur-containing groups and its applications in pharmaceutical synthesis.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol:
特性
CAS番号 |
87298-93-9 |
|---|---|
分子式 |
C18H26ClNO4S |
分子量 |
387.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol |
InChI |
InChI=1S/C10H19NO2.C8H7ClO2S/c12-8-6-11-7-9-13-10(11)4-2-1-3-5-10;9-6-1-3-7(4-2-6)12-5-8(10)11/h12H,1-9H2;1-4H,5H2,(H,10,11) |
InChIキー |
ZDWAKEZXWOCEMO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)N(CCO2)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


